2-((Isopropylthio)methyl)furan-3-carboxylic acid
Description
2-((Isopropylthio)methyl)furan-3-carboxylic acid is a furan-based carboxylic acid derivative characterized by a thioether-containing isopropyl group at the 2-position of the furan ring and a carboxylic acid moiety at the 3-position. The compound’s structure combines the aromatic furan core with sulfur-based and alkyl substituents, which may influence its physicochemical properties and biological activity.
Properties
Molecular Formula |
C9H12O3S |
|---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
2-(propan-2-ylsulfanylmethyl)furan-3-carboxylic acid |
InChI |
InChI=1S/C9H12O3S/c1-6(2)13-5-8-7(9(10)11)3-4-12-8/h3-4,6H,5H2,1-2H3,(H,10,11) |
InChI Key |
OWCMSMMDRWWRRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCC1=C(C=CO1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-((Isopropylthio)methyl)furan-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the radical bromination of the methyl group followed by substitution with an isopropylthio group. The reaction conditions typically involve the use of N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency .
Chemical Reactions Analysis
2-((Isopropylthio)methyl)furan-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve nucleophiles such as thiols or amines. Major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted furans with different functional groups .
Scientific Research Applications
2-((Isopropylthio)methyl)furan-3-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial properties, particularly against gram-positive and gram-negative bacteria . In medicine, derivatives of this compound are being explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities . In industry, it is used in the production of various chemicals and materials, including polymers and resins .
Mechanism of Action
The mechanism of action of 2-((Isopropylthio)methyl)furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it is believed to inhibit bacterial growth by interfering with essential cellular processes. The exact molecular targets and pathways involved may vary depending on the specific application and the type of bacteria or cells being targeted .
Comparison with Similar Compounds
Table 1: Structural Comparison of Furan-3-carboxylic Acid Derivatives
Key Observations:
In contrast, the sulfonyl group in 2-((Ethylsulfonyl)methyl)furan-3-carboxylic acid increases polarity and may reduce membrane permeability .
Biological Activity: Compounds with carboxylic acid at position 3 and hydrophobic substituents (e.g., isopropylthio, propyl) exhibit antifungal activity. For example, naphtho[1,2-b]furan-3-carboxylic acid derivatives showed EC₅₀ values as low as 0.38 mg/L against plant pathogens . Furan-azetidinone hybrids (e.g., K5, K7) demonstrated synergistic antimicrobial effects due to the β-lactam ring, highlighting the importance of hybrid pharmacophores .
Physicochemical Properties :
- The dual carboxylate groups in 2-(2-carboxyethyl)-4-methyl-5-propylfuran-3-carboxylic acid may enhance water solubility but reduce bioavailability due to high polarity .
- Thiophene analogs (e.g., 2-(hydroxymethyl)thiophene-3-carboxylic acid) exhibit similar aromaticity but differ in heteroatom effects (sulfur vs. oxygen), influencing electronic distribution and target interactions .
Research Findings and Implications
- Synthetic Accessibility : Copper-catalyzed intramolecular C–O bond formation (as described for methyl benzo[b]furan-3-carboxylates) could be adapted for scalable synthesis of the target compound .
- Pharmacokinetic Optimization: Hybridization with azetidinone or β-lactam rings (as in ) represents a strategic approach to enhance bioactivity, though this may complicate synthetic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
